5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-(3-hydroxy-3-naphthalen-1-ylpropyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-2-15-10-11-19(24-15)25(22,23)20-13-12-18(21)17-9-5-7-14-6-3-4-8-16(14)17/h3-11,18,20-21H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJQJXVQESSWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the naphthalene moiety: This can be done via a nucleophilic substitution reaction where the naphthalene derivative is introduced to the hydroxypropyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonamide group.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways. The sulfonamide group could play a role in binding to biological targets, while the naphthalene moiety might facilitate interactions with hydrophobic regions of proteins or membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
Key structural analogs include sulfonamides and naphthalene derivatives with variations in substituents and linker groups. A comparative analysis is provided in Table 1.
Table 1: Structural and Functional Properties of Selected Analogs
Key Observations:
- Thiophene Modifications : The ethyl group at the 5-position of the thiophene ring in the target compound introduces steric bulk and lipophilicity compared to unsubstituted thiophene analogs (e.g., compound a in ). This may enhance membrane permeability but reduce aqueous solubility .
- Linker Flexibility: The 3-hydroxypropyl chain in the target compound provides conformational flexibility and hydrogen bonding capacity, distinguishing it from rigid carbamoyl linkers () or shorter chains (e.g., methylamino in ) .
Pharmacological and Physicochemical Properties
- Solubility: The hydroxypropyl linker likely improves aqueous solubility relative to fully hydrophobic analogs (e.g., 1-fluoronaphthalene) but may still limit bioavailability compared to polar derivatives like dimethylamino-substituted compounds .
- Bioactivity: While direct pharmacological data for the target compound are unavailable, sulfonamides with naphthalene groups are known to inhibit carbonic anhydrases or bind to hydrophobic enzyme pockets. The ethyl-thiophene moiety could enhance metabolic stability compared to methylamino analogs, which are prone to N-demethylation .
Methodological Considerations in Structural Analysis
The conformational analysis of such compounds often relies on crystallographic techniques validated by software like SHELX () and structure-validation protocols (). For instance, ring puckering in the thiophene or naphthalene moieties () could influence binding interactions, though the target compound’s thiophene ring is expected to remain planar due to sulfonamide conjugation .
Biological Activity
5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene sulfonamide core with an ethyl group and a naphthalene-derived hydroxypropyl substituent. Its chemical structure can be represented as follows:
This structure is crucial for its interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets:
- Inhibition of Apoptosis Regulators : Research indicates that compounds with a thiophene sulfonamide core can bind to anti-apoptotic proteins such as Mcl-1 and Bcl-2, leading to apoptosis in cancer cells. The binding affinities noted for related compounds suggest potential efficacy in targeting these proteins, with Ki values reported in the sub-micromolar range (Ki = 0.3–1 μM) .
- Cellular Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, particularly through the mitochondrial pathway. This suggests a mechanism where the compound induces cell death in tumor cells, which is critical for cancer therapy .
Antitumor Activity
Several studies have demonstrated the antitumor potential of related compounds. For instance, derivatives of thiophene sulfonamides have shown cytotoxicity against various cancer cell lines, with IC50 values often below 10 μM. This indicates a strong potential for further development as anticancer agents .
Case Studies
- Apoptosis Induction : A study focused on the apoptosis-inducing capabilities of thiophene sulfonamides found that certain derivatives could effectively trigger cell death in HL-60 cells through mitochondrial pathways. The findings support the hypothesis that structural modifications can enhance apoptotic activity .
- Anticancer Screening : In vitro studies involving various thiophene derivatives indicated significant cytotoxic effects against multiple cancer cell lines, reinforcing the potential of these compounds as therapeutic agents .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | Thiophene Sulfonamide | <10 | Apoptosis induction via Mcl-1 |
| Compound B | Naphthalene Derivative | 0.5 | Antibacterial activity |
| Compound C | Phenylthiophene | 0.3 | Anticancer via Bcl-2 inhibition |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step organic reactions. A typical approach includes:
- Step 1 : Coupling the thiophene-2-sulfonamide core with a naphthalene-containing propyl group using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Step 2 : Introducing the ethyl group via alkylation under controlled temperature (60–80°C) in anhydrous tetrahydrofuran (THF) .
- Optimization : Solvent choice (polar aprotic solvents like DMF enhance reactivity), catalyst loading (0.5–2 mol% Pd), and reaction time (12–24 hours) are critical. Yield improvements (up to 85%) are achieved by monitoring side reactions via TLC or HPLC .
Q. How is the compound’s structural integrity validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and hydroxypropyl-naphthalene moiety (δ 7.4–8.2 ppm for aromatic protons) .
- X-ray Crystallography : Resolves bond angles and spatial arrangement of the sulfonamide group relative to the thiophene ring .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 428.12) .
Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, methanol, or dichloromethane (5–10 mg/mL at 25°C) .
- Stability : Stable at room temperature for 6 months when stored in amber vials under inert gas. Degradation occurs at >100°C or in strongly acidic/basic conditions (pH < 3 or > 11) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
- Approach :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reactive sites (e.g., sulfonamide group’s electrophilicity) and transition states for derivatization .
- Machine Learning : Models trained on reaction databases (e.g., Reaxys) identify optimal conditions for introducing substituents to the naphthalene ring .
- Example : ICReDD’s workflow integrates computed reaction paths with experimental validation, reducing trial-and-error synthesis by 40% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : If conflicting enzyme inhibition results arise (e.g., IC₅₀ values varying by >10-fold):
- Reproducibility Checks : Validate assay conditions (pH, temperature, co-solvents) and compound purity (≥95% by HPLC) .
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., buffer composition, incubation time) causing discrepancies .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers or systemic biases .
Q. How can the compound’s stability be improved for in vivo applications?
- Strategies :
- Prodrug Design : Mask the hydroxy group with acetyl or phosphate esters to enhance metabolic stability .
- Formulation : Encapsulate in liposomes or cyclodextrins to protect against hydrolysis in physiological pH (7.4) .
- Accelerated Stability Testing : Use Arrhenius kinetics (40–60°C) to predict shelf-life under varying storage conditions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
